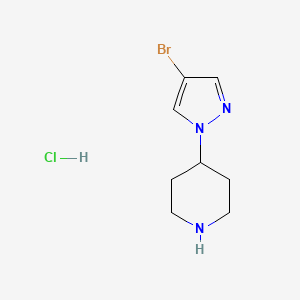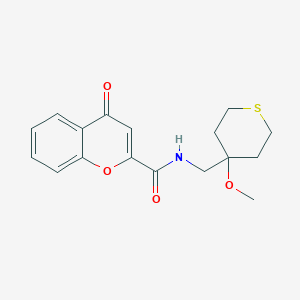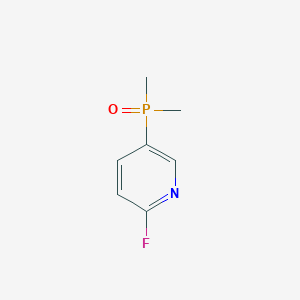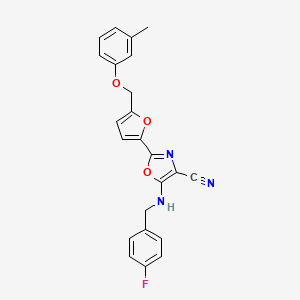![molecular formula C15H21BrN4O3 B2677040 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone CAS No. 2379977-47-4](/img/structure/B2677040.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a piperidine derivative that has been modified with a morpholine and a pyrimidine group. The synthesis of this compound has been achieved through a multi-step process that involves the use of various reagents and reaction conditions.
作用机制
The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to bind to certain proteins and block their activity, leading to downstream effects on cellular signaling pathways. The specific targets of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone vary depending on the context of the research, but may include kinases, phosphatases, and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone are dependent on the specific targets that it inhibits. In general, this compound has been shown to modulate cellular signaling pathways and affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been shown to have anti-inflammatory and anti-tumor effects in some studies.
实验室实验的优点和局限性
The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone in lab experiments include its specificity for certain targets, its ability to modulate cellular signaling pathways, and its potential applications in drug development. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration in experiments.
未来方向
There are many potential future directions for research involving [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone. Some possible areas of investigation include the development of new drugs and therapies based on the compound, the identification of new targets for inhibition, and the study of its effects on various biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments and clinical applications.
合成方法
The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-carbonyl chloride. This intermediate is then reacted with 1-(4-morpholinyl)-4-piperidinone to form the desired product. The reaction conditions involve the use of various solvents, reagents, and catalysts to achieve high yields and purity of the compound.
科学研究应用
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has potential applications in scientific research as a tool compound for studying various biological processes. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it useful for studying their roles in cellular signaling pathways. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been used in the development of new drugs and therapies for various diseases.
属性
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O3/c16-13-8-17-14(18-9-13)23-11-12-2-1-3-20(10-12)15(21)19-4-6-22-7-5-19/h8-9,12H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOFWPSHBCNZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)
![3-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2676958.png)
![N-(4-methoxyphenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2676961.png)
![2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2676962.png)


![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)


![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)
![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)
